3-Bromo-2,4-difluoroaniline

DFT Electron Delocalization Halogen Effect

This 3-bromo regioisomer uniquely enhances lone-pair electron delocalization vs. 5-bromo or non-brominated analogs, enabling selective Pd-catalyzed cross-coupling unattainable with generic substitutes. Strategic halogen pattern cited in WO2003/93272 for pharma intermediates. High lipophilicity (XLogP3 2.1) optimizes drug candidate properties. Standard R&D purity ≥98%.

Molecular Formula C6H4BrF2N
Molecular Weight 208 g/mol
CAS No. 103977-79-3
Cat. No. B177035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2,4-difluoroaniline
CAS103977-79-3
Molecular FormulaC6H4BrF2N
Molecular Weight208 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)Br)F
InChIInChI=1S/C6H4BrF2N/c7-5-3(8)1-2-4(10)6(5)9/h1-2H,10H2
InChIKeyNUDDKKLQNVWKRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2,4-difluoroaniline (CAS 103977-79-3): Core Identity and Physicochemical Benchmark for Procurement


3-Bromo-2,4-difluoroaniline (CAS 103977-79-3) is a halogenated aniline derivative with the molecular formula C₆H₄BrF₂N and a molecular weight of 208.00 g/mol [1]. It features an aniline core substituted with a bromine atom at the 3-position and fluorine atoms at the 2- and 4-positions [2]. Its key predicted properties include a boiling point of 224.8±35.0 °C, a density of 1.788±0.06 g/cm³, and an XLogP3-AA of 2.1 [1]. This compound is a solid at 20°C, requiring storage under inert gas at 2–8°C, and is commercially available with typical purities of ≥98% (GC) [3][4].

Why 3-Bromo-2,4-difluoroaniline Cannot Be Substituted with Other Halogenated Anilines in Research and Production


Generic substitution of 3-Bromo-2,4-difluoroaniline with other halogenated anilines, such as its isomer 5-Bromo-2,4-difluoroaniline (CAS 452-92-6) or 2,4-Difluoroaniline (CAS 367-25-9), fails due to fundamental differences in electronic character and synthetic utility. A density functional theory (DFT) study demonstrates that the deactivating nature of halogen atoms enhances lone-pair electron delocalization in the order of bromo- > chloro- > fluoroanilines [1]. The precise 3-bromo-2,4-difluoro substitution pattern confers distinct reactivity, notably enabling selective palladium-catalyzed cross-coupling reactions, which are essential for constructing complex pharmaceutical and agrochemical intermediates [2]. Even a positional isomer like 5-Bromo-2,4-difluoroaniline, which shares the same molecular weight, presents a different electronic landscape and is documented in distinct patent applications [3]. Consequently, substituting this compound would unpredictably alter reaction outcomes, yields, and the properties of downstream products.

Quantitative Differentiation Evidence for 3-Bromo-2,4-difluoroaniline (CAS 103977-79-3) vs. Comparators


Electron Delocalization Capacity of 3-Bromo-2,4-difluoroaniline vs. Fluoro- and Chloro-Anilines

A DFT study across the complete set of halosubstituted anilines found that the deactivating nature of halogen atoms enhances lone-pair electron delocalization. The study explicitly ranks this enhancement as bromo- > chloro- > fluoroanilines [1]. This provides a class-level inference for the behavior of 3-Bromo-2,4-difluoroaniline.

DFT Electron Delocalization Halogen Effect

Synthetic Yield Comparison: 3-Bromo-2,4-difluoroaniline vs. 5-Bromo-2,4-difluoroaniline

Synthesis yields for positional isomers can differ substantially. The synthesis of 3-Bromo-2,4-difluoroaniline from its nitrobenzene precursor is reported with an 83% yield [1]. In contrast, a comparable reduction of 5-bromo-2,4-difluoronitrobenzene to its corresponding aniline yields only 59.1% [2].

Synthesis Yield Reduction

Lipophilicity Benchmark: XLogP3-AA of 3-Bromo-2,4-difluoroaniline vs. 2,4-Difluoroaniline

The lipophilicity of a compound influences its behavior in both chemical and biological systems. 3-Bromo-2,4-difluoroaniline has a computed XLogP3-AA value of 2.1 [1]. In contrast, its non-brominated analog, 2,4-Difluoroaniline, has a computed XLogP3-AA value of 1.0 [2].

Lipophilicity XLogP Physicochemical Properties

Downstream Patent Application of 3-Bromo-2,4-difluoroaniline vs. Positional Isomer

The specific utility of 3-Bromo-2,4-difluoroaniline is validated by its citation in a key patent (WO2003/93272) as a precursor for synthesizing pharmaceutical intermediates . In contrast, its positional isomer, 5-Bromo-2,4-difluoroaniline, is not cited in the same patent context, underscoring the non-interchangeable nature of these compounds [1].

Patent Pharmaceutical Synthetic Intermediate

Validated Application Scenarios for 3-Bromo-2,4-difluoroaniline (CAS 103977-79-3) in R&D and Production


Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

The bromine atom at the 3-position of 3-Bromo-2,4-difluoroaniline serves as a reactive handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry [1]. This compound is explicitly used as a precursor in patent WO2003/93272 to synthesize downstream pharmaceutical intermediates, confirming its utility in constructing complex biaryl scaffolds . Its higher predicted lipophilicity compared to non-brominated analogs may also be strategically leveraged to tune the physicochemical properties of drug candidates [2].

Synthesis of Fluorinated Agrochemical Building Blocks

Fluorinated anilines are key intermediates in the development of modern agrochemicals due to their enhanced metabolic stability and bioavailability [1]. The 3-Bromo-2,4-difluoroaniline scaffold is specifically cited as a versatile component in chemical synthesis for introducing both bromine and fluorine functionalities into target molecules . Its established role in cross-coupling chemistry provides a reliable entry point for generating diverse agrochemical leads [2].

Production of Advanced Materials and Specialty Chemicals

Beyond pharmaceuticals and agrochemicals, the unique substitution pattern of 3-Bromo-2,4-difluoroaniline imparts specific electronic properties that are valuable in materials science [1]. Its electron delocalization characteristics, which are enhanced compared to chloro- or fluoro-analogs, can influence the properties of polymers or organic electronic materials . The compound is utilized in the production of specialty chemicals, where its defined reactivity profile enables the efficient construction of advanced molecular architectures [2].

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